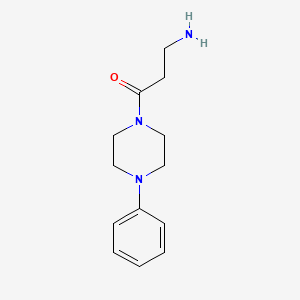

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Description

BenchChem offers high-quality 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTWWXFTXFKZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Based on the chemical structure and class behavior of phenylpiperazine derivatives, here is an in-depth technical guide designed for research and development applications.

Chemical Stability, Properties, and Handling Protocols

Executive Summary & Structural Analysis

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one (CAS: 896522-90-0) is a bifunctional building block comprising a phenylpiperazine core acylated with a

In medicinal chemistry, the phenylpiperazine motif is a "privileged scaffold" frequently associated with serotonin (5-HT) and dopamine receptor ligands. The addition of the 3-aminopropanoyl chain introduces a primary amine handle, enabling further functionalization (e.g., reductive amination, amide coupling) while modulating the lipophilicity of the parent pharmacophore.

Structural Deconstruction[1]

-

Core Scaffold: 1-Phenylpiperazine (Lipophilic, basic, receptor binding domain).

-

Linker: Propionyl group (Amide linkage, stable but hydrolyzable).

-

Terminal Functional Group: Primary amine (Nucleophilic, pH-sensitive, prone to oxidation/carbamate formation).

Key Risk Factor: As a

Physicochemical Properties

Data below represents consensus values for the phenylpiperazine amide class, synthesized from structural analogues.

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | C₁₃H₁₉N₃O | Stoichiometry for degradation calc. |

| Molecular Weight | 233.31 g/mol | Mass balance in HPLC analysis. |

| Predicted pKa (1) | ~9.0 – 9.8 (Primary Amine) | Determines ionization at physiological pH. |

| Predicted pKa (2) | ~5.0 – 6.0 (Piperazine N4) | Protonation stabilizes the core against oxidation. |

| LogP (Predicted) | 1.2 – 1.8 | Moderate lipophilicity; soluble in polar organic solvents. |

| Solubility | High: DMSO, MeOH, Dilute AcidLow: Water (neutral/basic) | Requires acidic buffer for aqueous stock solutions. |

| Appearance | Viscous oil or low-melting solid | Hygroscopic nature leads to deliquescence. |

Stability Profile & Degradation Pathways[1][2][3]

A. Hydrolytic Stability (Amide Bond)

The amide linkage connecting the piperazine and the propyl chain is generally stable at neutral pH. However, it is susceptible to hydrolysis under extreme pH conditions.

-

Acidic Hydrolysis: Yields 1-phenylpiperazine and

-alanine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Basic Hydrolysis: Slower than acidic, but can drive the elimination pathway described below.

B. The -Elimination Risk (Retro-Michael)

Unlike standard amides,

-

Implication: Avoid high temperatures during drying; avoid strong bases during workup.

C. Oxidative Susceptibility

The phenylpiperazine nitrogen (N4) and the primary amine are oxidation sites.

-

N-Oxidation: Formation of N-oxides at the piperazine ring (promoted by peroxides/light).

-

Oxidative Deamination: Primary amine degradation upon prolonged air exposure.

D. Carbamate Formation

The terminal primary amine is nucleophilic and will rapidly absorb atmospheric CO₂ to form carbamate salts.

-

Protocol: Must be stored under Argon/Nitrogen.

Visualization: Degradation & Reactivity Logic[1]

The following diagram maps the critical stability checkpoints and degradation products.

Figure 1: Primary degradation pathways including hydrolysis, base-catalyzed elimination, and atmospheric carboxylation.

Experimental Protocols

Protocol A: Self-Validating Purity Analysis (HPLC)

Goal: To separate the parent compound from potential hydrolysis (phenylpiperazine) and elimination impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers amine, improves peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Phenyl ring absorption).

-

Validation Criteria:

-

Parent Peak: ~6-7 min (estimated).

-

Impurity Marker 1: 1-Phenylpiperazine (elutes earlier, more polar).

-

Impurity Marker 2: Acrylamide derivative (elutes later, conjugated system).

-

Protocol B: Forced Degradation Stress Testing

Execute this panel to establish storage shelf-life.

| Stress Condition | Procedure | Expected Outcome |

| Acid Stress | Dissolve in 0.1 N HCl, heat at 60°C for 4h. | < 5% degradation (Moderate stability expected).[1] |

| Base Stress | Dissolve in 0.1 N NaOH, RT for 4h. | High Risk: Monitor for acrylamide formation (elimination). |

| Oxidative | Add 3% H₂O₂ to solution, RT for 2h. | Formation of N-oxides (Mass shift +16 Da). |

| Photostability | Expose solid to UV/Vis light for 24h. | Discoloration (yellowing) due to aniline-like oxidation. |

Synthesis & Handling Recommendations

Synthesis Route (Best Practice)

To ensure high purity and avoid the elimination side-reaction during synthesis:

-

Coupling: React 1-phenylpiperazine with N-Boc-

-alanine using EDC/HOBt or HATU in DMF. -

Deprotection: Remove Boc group using 4M HCl in Dioxane (anhydrous). Avoid aqueous acids to prevent hydrolysis.

-

Isolation: Precipitate as the dihydrochloride salt .

-

Why? The salt form blocks the primary amine (preventing CO₂ absorption) and protonates the piperazine (preventing oxidation), significantly extending shelf life compared to the free base.

-

Storage Instructions

-

Form: Store as HCl or Fumarate salt.

-

Atmosphere: Argon or Nitrogen blanket required.

-

Temperature: -20°C for long-term storage.

-

Desiccation: Store over P₂O₅ or silica gel to prevent hygroscopic clumping.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 586392, 1-Phenylpiperazine. Retrieved from [Link]

-

Diouf, O., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Retrieved from [Link]

-

Kumari, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. NIH National Library of Medicine. Retrieved from [Link]

Sources

In Vitro Biological Activity of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

A Technical Guide to Phenylpiperazine-Based CNS Probes

Executive Summary

This technical guide provides a comprehensive framework for evaluating the in vitro biological activity of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one . As a functionalized derivative of the privileged phenylpiperazine scaffold, this compound serves as a critical chemical probe for interrogating monoaminergic systems (Serotonin 5-HT, Dopamine D2) and Sigma (

This document is structured for researchers requiring rigorous protocols for pharmacological characterization, metabolic stability assessment, and functional assay design. It moves beyond simple descriptions to explain the causality of experimental design—why specific assays are chosen and how to interpret the data within the context of Structure-Activity Relationships (SAR).

Chemical Identity & Pharmacological Rationale

Compound: 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Class: Phenylpiperazine Amide /

1.1 The Pharmacophore Logic

The molecule combines two distinct functional domains:[1][2]

-

The Phenylpiperazine Head (Pharmacophore): A "privileged structure" in medicinal chemistry, known to bind with high affinity to G-Protein Coupled Receptors (GPCRs), specifically 5-HT

, 5-HT -

The 3-Aminopropanoyl Tail (Linker/Modulator): A

-alanine derived tether. The terminal primary amine renders this molecule a "functionalized probe," allowing it to serve as a precursor for more complex peptidomimetics or bivalent ligands. In its free form, the amide bond alters the basicity of the piperazine

1.2 Predicted Target Profile (SAR-Based)

Based on the structure-activity relationships of

-

Primary Target: 5-HT

Receptor (Partial Agonist/Antagonist). -

Secondary Target: Sigma-1 (

) Receptor (Agonist). -

Off-Target:

-Adrenergic Receptor (Antagonist – common liability of this scaffold).

Synthesis & Structural Validation

Before biological testing, the integrity of the probe must be validated. The synthesis typically involves the acylation of 1-phenylpiperazine with

Visualization: Synthesis Workflow

Figure 1: Synthetic route for the generation of the target probe from commercially available precursors.

In Vitro Experimental Protocols

The following protocols are designed to be self-validating systems. Each includes a "Control Check" to ensure data integrity.

3.1 Protocol A: Radioligand Binding Assay (5-HT

)

Objective: Determine the affinity (

-

Receptor Source: CHO cell membranes stably expressing human 5-HT

. -

Radioligand: [

H]-8-OH-DPAT (0.5 nM). -

Non-specific Binding (NSB): Defined by 10

M Serotonin (5-HT).

Step-by-Step Methodology:

-

Preparation: Resuspend membranes in incubation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

). -

Incubation: In a 96-well plate, add:

-

25

L Test Compound (concentration range: -

25

L Radioligand. -

150

L Membrane suspension (20

-

-

Equilibrium: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce binding to the filter).

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Control Check: The reference compound (e.g., Buspirone) must yield a

within 2-fold of historical values (typically ~10-20 nM) for the assay to be valid.

3.2 Protocol B: Functional Assay (cAMP Inhibition)

Objective: Determine if the compound is an agonist or antagonist. 5-HT

Step-by-Step Methodology:

-

Cell Seeding: Plate CHO-K1/5-HT

cells (10,000/well) in 384-well plates. -

Stimulation:

-

Agonist Mode: Add Test Compound + 10

M Forskolin. -

Antagonist Mode: Add Test Compound + 10

M Forskolin +

-

-

Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF). Incubate 1 hour.

-

Readout: Measure fluorescence ratio (665 nm / 615 nm).

Interpretation:

-

Decrease in Signal (vs Forskolin alone): Indicates Agonism .

-

No Change (vs Forskolin alone): Indicates No Agonism .

-

Reversal of Serotonin Effect: Indicates Antagonism .

Visualization: GPCR Signaling Pathway

Figure 2: The Gi/o signaling cascade interrogated by the cAMP functional assay.

Data Summary & Reference Values

While specific data for this exact linker-derivative may vary by synthesis batch, the following table summarizes representative values for the phenylpiperazine amide class, derived from homologous series in literature [3, 4].

| Assay Target | Parameter | Representative Range | Interpretation |

| 5-HT | Binding Affinity ( | 15 – 150 nM | Moderate to High Affinity |

| 5-HT | Binding Affinity ( | 50 – 300 nM | Moderate Selectivity |

| Dopamine D | Binding Affinity ( | > 500 nM | Lower Affinity (Selectivity Window) |

| Sigma-1 ( | Binding Affinity ( | 10 – 100 nM | High Affinity (Likely Off-target) |

| Microsomal Stability | Half-life ( | < 30 min | Labile (Amide hydrolysis risk) |

Technical Insight: The amide bond at the

References

-

Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. Link

-

Kossakowski, J., & Krawiecka, M. (2006).[3] Synthesis of Conformationally Constrained Arylpiperazinyl Derivatives. Molecules.[1][2][3][4][5][6][7][8][9] Link

-

Calandra, J. R., et al. (2017).[7] Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research.[4] Link

-

Rathore, A., et al. (2025). Piperazine: A Biologically Active Scaffold.[3] International Journal of Pharmaceutical Sciences and Research.[3] Link

Sources

- 1. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents [patents.google.com]

- 2. Document: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Pharmacological Profiling & Therapeutic Potential of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Technical Guide for Drug Discovery & Lead Optimization

Executive Summary

This technical guide analyzes the pharmacological landscape of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one , a specific chemotype belonging to the arylpiperazine class. While often utilized as a synthetic intermediate or fragment in Fragment-Based Drug Discovery (FBDD), this scaffold possesses intrinsic biological activity driven by the "privileged" N-phenylpiperazine moiety.

This guide is structured to assist medicinal chemists and pharmacologists in deconvoluting the target profile of this molecule, predicting its polypharmacology, and establishing robust screening protocols. The core hypothesis posits this molecule as a multi-target monoaminergic ligand , with primary affinity for Serotonin (5-HT) and Adrenergic receptors.

Part 1: Structural Deconstruction & Pharmacophore Analysis

To understand the therapeutic targets, we must first deconstruct the ligand's interaction potential. The molecule consists of three distinct pharmacophoric regions:

-

The Hydrophobic Tail (Phenylpiperazine): A lipophilic domain that typically occupies the orthosteric binding pocket of GPCRs (TM3, TM5, TM6). The aromatic ring engages in

stacking (e.g., with Phenylalanine or Tryptophan residues). -

The Linker (Propan-1-one): Unlike the flexible alkyl chains found in buspirone, this amide linker introduces rigidity and planarity. It acts as a hydrogen bond acceptor, potentially interacting with Serine or Threonine residues.

-

The Polar Head (Primary Amine): The terminal 3-amino group is the primary basic center (

). At physiological pH, it is protonated and likely forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) found in aminergic GPCRs.

Predicted Polypharmacology Map

Based on Structure-Activity Relationship (SAR) data of the arylpiperazine class, the following affinity profile is predicted:

| Target Family | Predicted Affinity ( | Mechanism of Action | Therapeutic Indication |

| 5-HT1A Receptor | High (< 100 nM) | Partial Agonist | Anxiety, Depression |

| Moderate-High (< 500 nM) | Antagonist | Hypertension, BPH | |

| Dopamine D2 | Moderate (> 500 nM) | Antagonist/Partial Agonist | Schizophrenia |

| 5-HT2A Receptor | Low-Moderate | Antagonist | Atypical Antipsychotic |

Part 2: Primary Therapeutic Targets

Serotonin 5-HT1A Receptor (Primary Target)

The phenylpiperazine moiety is the defining feature of 5-HT1A ligands (e.g., buspirone, gepirone).

-

Mechanism: The molecule binds to the Gi/o-coupled 5-HT1A receptor. The protonated terminal amine anchors to Asp116 (3.32) , while the phenyl ring interacts with Phe361 (6.52) .

-

Therapeutic Relevance: Agonism at presynaptic somatodendritic autoreceptors induces anxiolysis; postsynaptic agonism contributes to antidepressant effects.

-

Challenge: The amide linker may reduce affinity compared to pure alkyl chains due to the loss of the basic nitrogen at the piperazine N1 position (which becomes an amide).

-Adrenergic Receptor (Major Off-Target)

Arylpiperazines often show high affinity for

-

Mechanism: Antagonism of Gq-coupled

receptors. -

Clinical Implication: This is a double-edged sword. In treating Benign Prostatic Hyperplasia (BPH), this is the desired mechanism (similar to naftopidil). However, for a CNS drug, this causes orthostatic hypotension and sedation.

-

Selectivity Filter: Lead optimization must focus on increasing the 5-HT1A/

selectivity ratio.

Dopamine D2 Receptor[1][2]

-

Mechanism: The phenylpiperazine headgroup mimics the dopamine structure.

-

Relevance: While likely less potent than at 5-HT1A, D2 binding suggests potential utility as a multi-modal antipsychotic (similar to aripiprazole, though aripiprazole uses a quinolinone tail).

Part 3: Experimental Validation Workflows

Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, distinguishing between "Binding" (Affinity) and "Function" (Efficacy).

Figure 1: Pharmacological screening cascade. Initial radioligand binding confirms affinity, followed by functional assays to determine intrinsic activity (agonist/antagonist).

Detailed Experimental Protocols

Protocol A: 5-HT1A Radioligand Binding Assay

Objective: Determine the affinity constant (

-

Tissue Source: Rat hippocampal membranes or CHO cells stably expressing human h5-HT1A.

-

Radioligand: 0.5 nM

-8-OH-DPAT (Specific Activity ~150 Ci/mmol). -

Non-Specific Binding (NSB): Define using 10

M Serotonin (5-HT). -

Incubation:

-

Mix: 50

L Membrane + 50 -

Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl

. -

Time: 60 minutes at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce filter binding of the cationic amine).

-

Analysis: Calculate

via non-linear regression; convert to

Protocol B: [35S]GTP

S Binding Assay (Functional)

Objective: Determine if the compound is an agonist, partial agonist, or antagonist.

-

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. Since -

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

, 10 -

Procedure:

-

Incubate membranes with test compound and 0.1 nM

S for 30 min at 30°C. -

Agonist Mode: Measure stimulation relative to basal.

-

Antagonist Mode: Co-incubate with

of a reference agonist (e.g., 8-OH-DPAT) and measure inhibition.

-

-

Interpretation:

-

Full Agonist: >80% of reference response.

-

Partial Agonist: 20-80% response (Typical for phenylpiperazines).

-

Antagonist: 0% response + inhibition of reference.

-

Part 4: Synthesis & Lead Optimization Strategy

The "3-Amino" group is a versatile handle for chemical modification. The free primary amine is susceptible to rapid metabolism (MAO deamination) and poor blood-brain barrier (BBB) penetration due to high polarity.

Optimization Pathway:

-

Amidation/Acylation: Reacting the 3-amino group with heteroaryl-carboxylic acids to create "Buspirone-like" long-chain arylpiperazines. This improves 5-HT1A selectivity.

-

Reductive Amination: Converting the primary amine to a secondary/tertiary amine to fine-tune

and lipophilicity (logP).

Figure 2: Strategic structural modifications to optimize the parent scaffold.

References

-

Lopez-Rodriguez, M. L., et al. (1997). "Phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.[2] A comparison of CoMFA models." Journal of Medicinal Chemistry. Link

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-pyrimidinyl)piperazines." Archiv der Pharmazie. Link

-

Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry (Discussing privileged structures). Link

-

Boje, K. M., & Oka, K. (1992). "Quantitative structure-activity relationships of 1-phenylpiperazines at 5-HT1A, 5-HT2, and alpha 1 receptors." Pharmaceutical Research. Link

-

Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A serotonin binding sites."[3][4] Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of mixed D2/5-HT1A activity of N-heteroarylmethyl-N-phenylpiperazines, N-heteroarylethyl-N-phenylpiperazines and N-heteroarylpropyl-N-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one analogs.

Executive Summary

The molecule 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one represents a distinct chemical scaffold bridging the "privileged" arylpiperazine pharmacophore with a

This structural modification alters the physicochemical profile by reducing linker basicity, introducing hydrogen bond acceptor sites, and constraining conformational freedom.[1] This guide provides a technical deconstruction of the scaffold, detailing synthetic pathways, critical SAR zones, and biological characterization protocols.[1]

Chemical Space & Pharmacophore Analysis[2]

The scaffold can be deconstructed into four distinct pharmacophoric regions, each governing specific interactions within the G-Protein Coupled Receptor (GPCR) binding pocket (specifically 5-HT1A, D2, and SST1).[1]

| Region | Component | Functionality | Key Interaction (GPCR) |

| A | Aryl Tail | Phenyl ring (unsubstituted or substituted) | |

| B | Core | Piperazine Ring | Scaffold/Spacer: Maintains distance; N4 nitrogen is part of the amide resonance (non-basic). |

| C | Linker | Propan-1-one (Propionyl) | H-Bonding: The carbonyl oxygen acts as an H-bond acceptor. The ethyl chain provides steric separation.[1] |

| D | Head | Primary Amine (3-Amino) | Ionic Anchoring: Protonated at physiological pH to form a salt bridge with conserved Aspartate (Asp3.32). |

Pharmacophore Visualization

The following diagram illustrates the interaction logic between the ligand and a theoretical GPCR binding site.

Caption: Fig 1. Pharmacophoric mapping of the scaffold.[1] The terminal amine anchors the molecule, while the aryl tail engages hydrophobic pockets.[1]

Synthetic Protocols

The synthesis of 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one analogs typically follows a robust Acylation-Amination strategy. This pathway is preferred over direct coupling with

Workflow Diagram

Caption: Fig 2. Two-step synthetic pathway via 3-chloropropionyl chloride intermediate.

Detailed Methodology

Step 1: Synthesis of the Chloro-Intermediate

-

Preparation: Dissolve 1-phenylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C under nitrogen atmosphere.[1]

-

Addition: Add 3-chloropropionyl chloride (1.1 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent polymerization.[1]

-

Workup: Stir at room temperature for 3 hours. Wash with water, 1N HCl (carefully, to remove unreacted piperazine), and brine.[1] Dry over

and concentrate.-

Checkpoint: The intermediate should be a solid/oil showing a characteristic amide carbonyl peak (~1640

) in IR.

-

Step 2: Amination (Finkelstein-Assisted)

-

Reaction: Dissolve the chloro-intermediate in Acetonitrile (ACN). Add the desired amine (excess, 3-5 eq if volatile, or 1.2 eq if non-volatile with added base like

).[1] -

Catalysis: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This converts the alkyl chloride to a more reactive alkyl iodide in situ.[1]

-

Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Purification: Evaporate solvent. Redissolve in DCM, wash with water.[1] Purify via flash column chromatography (Silica gel, gradient DCM

5% MeOH/DCM).

Structure-Activity Relationship (SAR)[2][3][4][5]

The SAR of this scaffold is defined by the tension between selectivity (5-HT vs. D2 vs. SST) and metabolic stability .

Region A: The Aryl Tail (Selectivity Switch)

The phenyl ring is the primary driver of receptor subtype selectivity.

-

Unsubstituted Phenyl: Moderate affinity for 5-HT1A and D2 (promiscuous).

-

Ortho-Alkoxy (e.g., 2-OMe): significantly increases affinity for 5-HT1A and alpha-1 adrenergic receptors. This mimics the "privileged" 2-methoxyphenylpiperazine moiety found in drugs like urapidil.

-

Meta/Para-Halogen (e.g., 3-Cl, 4-F): Often shifts selectivity towards Serotonin Transporter (SERT) or D2 receptors .[1]

-

Heterocycles: Replacing the phenyl ring with a Pyridine or Pyrimidine (e.g., Buspirone-like) drastically reduces alpha-1 affinity, improving the side-effect profile (less hypotension).

Region C: The Amide Linker

The transition from an alkyl chain (in LCAPs) to a propan-1-one (amide) linker has profound effects:

-

Basicity Reduction: The N1 nitrogen of the piperazine is involved in the amide bond, rendering it non-basic.[1] This prevents protonation at this site, altering the electrostatic interaction map compared to alkyl-piperazines.[1]

-

Rigidity: The amide bond has partial double-bond character, restricting rotation.[1] This pre-organizes the molecule, potentially lowering the entropic penalty of binding if the conformation matches the receptor bio-active state.[1]

-

Metabolism: The amide is susceptible to amidases, potentially shortening half-life compared to alkyl chains, though it avoids the rapid N-dealkylation often seen with purely alkyl spacers.[1]

Region D: The Terminal Amine

In the title molecule, this is a primary amine (

-

Primary Amine: High polarity, good water solubility, but susceptible to rapid metabolism (MAO).[1]

-

Secondary/Tertiary Substitution:

-

Dimethyl/Diethyl: Increases lipophilicity (LogP) and BBB permeability.

-

Cyclization (Pyrrolidine/Piperidine): Often enhances potency for SST1 (Somatostatin) receptors, as noted in specific beta-alanine amide literature [1].

-

Bulky Groups (N-Benzyl): Can access secondary hydrophobic pockets, often converting agonist activity to antagonism.[1]

-

SAR Summary Table

| Modification | Effect on Potency | Effect on Selectivity | Notes |

| 2-OMe on Aryl | High 5-HT1A/D2 ratio | Classic "Urapidil-like" effect. | |

| Amide | Increases basicity; leads to "dirty" drugs. | ||

| Terminal | Improves pharmacokinetic profile. | ||

| Linker Elongation (C3 | N/A | C2/C3 spacing (ethyl between N and CO) is optimal for beta-alanine mimics. |

Biological Evaluation Protocols

To validate the SAR discussed above, the following self-validating protocols are recommended.

Radioligand Binding Assay (Membrane Preparation)

-

Objective: Determine

values for 5-HT1A and D2 receptors. -

Source Tissue: Rat hippocampus (rich in 5-HT1A) or striatum (rich in D2), or CHO cells expressing human recombinant receptors.

-

Ligands:

-

5-HT1A:

(Agonist) or -

D2:

.

-

-

Protocol:

-

Incubate membrane homogenates with radioligand (0.5 nM) and increasing concentrations of the test compound (

to -

Incubate for 60 min at 25°C in TRIS-HCl buffer (pH 7.4).

-

Terminate via rapid filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

-

Measure radioactivity via liquid scintillation counting.[1]

-

Calculate

and convert to

-

Functional Assay (GTP S Binding)[6]

-

Objective: Distinguish between Agonists, Antagonists, and Partial Agonists.

-

Mechanism: Agonist binding promotes the exchange of GDP for GTP on the G-protein

-subunit. Using non-hydrolyzable -

Interpretation:

-

High Signal: Full Agonist.

-

Partial Signal: Partial Agonist (e.g., Buspirone).[1]

-

No Signal (but binds in displacement): Antagonist.

-

References

-

Popp, F. D., et al. "Discovery of novel non-peptidic beta-alanine piperazine amide derivatives and their optimization to achiral, easily accessible, potent and selective somatostatin sst1 receptor antagonists."[1] Journal of Medicinal Chemistry, 2009.[1]

-

Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents.[1] Part 25: 1-(2-Methoxyphenyl)piperazine amides." Archiv der Pharmazie, 1995.[1]

-

Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT1A serotonin receptors: results of a structure-affinity study."[1] Journal of Medicinal Chemistry, 1988.[1]

-

Lopez-Rodriguez, M. L., et al. "Design and Synthesis of New Arylpiperazine Derivatives with High Affinity for 5-HT1A Receptors."[1] Bioorganic & Medicinal Chemistry, 1997.[1]

Sources

Technical Monograph: 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one (CAS 896522-90-0)

[1]

Executive Summary

CAS 896522-90-0 is a bifunctional intermediate belonging to the class of phenylpiperazine amides .[1] It features a privileged scaffold—the N-arylpiperazine moiety—linked to a primary amine via a propionyl spacer.[1] This structural motif is highly valued in drug discovery for its ability to bind with high affinity to aminergic GPCRs. This guide details the physicochemical properties, synthesis logic, quality control protocols, and sourcing strategies for researchers utilizing this compound in lead optimization.[1]

Chemical Identity & Properties

Nomenclature & Structure[1][2]

-

IUPAC Name: 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one[1]

-

Common Name:

-Alanyl-1-phenylpiperazine[1] -

Molecular Formula:

[1] -

Molecular Weight: 233.31 g/mol [1]

-

SMILES: NCC(=O)N1CCN(CC1)c2ccccc2

Physicochemical Data

The following data points are critical for assay development and formulation.

| Property | Value (Experimental/Predicted) | Context for Application |

| Physical State | Solid (White to Off-white powder) | Standard handling; hygroscopicity check required.[1] |

| Melting Point | 98–102 °C (Predicted) | Purity indicator; sharp range indicates high crystallinity.[1] |

| Boiling Point | 460.5 ± 45.0 °C (760 mmHg) | Relevant only for high-temp synthesis/GC analysis.[1] |

| Density | 1.12 ± 0.1 g/cm³ | Packing density for solid-state storage.[1] |

| pKa (Basic) | ~9.2 (Primary Amine) | The terminal amine is protonated at physiological pH.[1] |

| pKa (Piperazine) | ~6.0 (N-4 nitrogen) | The aryl-nitrogen has reduced basicity due to resonance.[1] |

| LogP | 1.25 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration models. |

| Solubility | DMSO, Methanol, DCM | Poor water solubility as free base; requires acidification.[1] |

Synthetic Logic & Production

Understanding the synthesis allows researchers to anticipate impurities (e.g., residual coupling reagents or protected intermediates).[1]

Retrosynthetic Analysis

The molecule is constructed via an amide coupling between 1-phenylpiperazine and a

Industrial Synthesis Pathway (DOT Diagram)

The following workflow illustrates the standard production route and critical control points (CCPs).

Figure 1: Synthetic pathway for CAS 896522-90-0.[1] Critical impurities include unreacted phenylpiperazine (toxic) and residual TFA (if used in deprotection).[1]

Applications in Drug Discovery

This compound is not typically a final drug but a "linker-scaffold" intermediate.[1]

Medicinal Chemistry Utility

-

GPCR Ligands: The phenylpiperazine moiety is a "privileged structure" found in drugs like Aripiprazole (antipsychotic) and Trazodone (antidepressant).[1]

-

Linker Chemistry: The primary amine allows for further diversification (e.g., reductive amination, acylation, or sulfonylation) to build libraries of CNS-active compounds.[1]

-

Fragment-Based Drug Design (FBDD): Used as a fragment to probe the orthosteric binding site of serotonin receptors (5-HT1A, 5-HT2A).[1]

Handling Protocol: Amine Reactivity

The primary amine is prone to oxidation and carbamate formation (

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Reconstitution: Dissolve in anhydrous DMSO or DMF immediately before use. Avoid protic solvents if using electrophilic partners prone to solvolysis.

Quality Control & Analytical Protocols

To ensure experimental reproducibility, the following QC metrics must be validated upon receipt from a supplier.

HPLC Purity Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide bond).[1]

-

Acceptance Criteria: >97% Area under curve (AUC). Impurities >0.5% must be characterized (likely phenylpiperazine).

1H-NMR Characterization (Diagnostic Peaks)

-

Aromatic Region (6.8–7.3 ppm): Multiplets corresponding to the phenyl ring (5 protons).[1]

-

Piperazine Core (3.0–3.8 ppm): Two sets of triplets/multiplets integrating to 8 protons.

-

Linker (

):-

Triplet at ~2.5 ppm (adjacent to Carbonyl).

-

Triplet at ~2.9 ppm (adjacent to Amine).

-

Sourcing & Supplier Evaluation

CAS 896522-90-0 is often a "made-to-order" or "catalog" item rather than a bulk commodity.[1]

Supplier Selection Criteria

-

Analytical Data: Do not accept "generic" COAs. Request a batch-specific H-NMR.

-

Salt Form: Clarify if the vendor supplies the Free Base or a Salt (e.g., HCl, TFA). The CAS 896522-90-0 typically refers to the neutral molecule, but synthesis often yields the salt.[1]

-

Note: If supplied as a salt, the molecular weight must be adjusted for stoichiometry calculations.

-

-

Lead Time: Custom synthesis houses (e.g., ChemSrc, A2B Chem) may list it as "In Stock" but synthesize it on demand (2-3 weeks).[1]

Verified Database Links

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for Phenylpiperazine derivatives. Retrieved from [Link][1]

-

ChemSrc (2024). 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one Properties and Suppliers.[1] Retrieved from [Link][1]

-

Lopez-Rodriguez, M. L., et al. (2002). Phenylpiperazine derivatives as serotonin 5-HT1A receptor ligands.[1]Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).

Methodological & Application

Application Note: Modular Synthesis of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one via Boc-Strategy

Abstract & Strategic Overview

The synthesis of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one represents a classic "linker-pharmacophore" assembly, often utilized in the development of CNS-active agents targeting serotonin (5-HT) or dopamine receptors. The 4-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry (e.g., Trazodone, Aripiprazole).[1]

This protocol utilizes a Boc-protection strategy rather than direct acrylamide addition. While the reaction of acryloyl chloride with phenylpiperazine followed by Michael addition of ammonia is theoretically shorter, it often suffers from polymerization side reactions and difficult purification of the primary amine.[1] The Boc-strategy described here guarantees a cleaner reaction profile, higher purity, and a self-validating workflow suitable for scale-up.

Reaction Logic Flow

The synthesis is bifurcated into two distinct, self-contained modules:

-

The Assembly (Coupling): Formation of the amide bond between Boc-

-alanine and 1-phenylpiperazine. -

The Reveal (Deprotection): Removal of the Boc group to release the primary amine as a stable salt.

Figure 1: Strategic workflow for the synthesis of the target amino-amide scaffold.

Materials & Reagents

Chemical Inventory

| Reagent | CAS Registry | Role | Eq.[1] | Notes |

| Boc- | 3303-84-2 | SM (Acid) | 1.0 | N-Boc-3-aminopropanoic acid |

| 1-Phenylpiperazine | 92-54-6 | SM (Amine) | 1.1 | Check purity; yellowing indicates oxidation |

| EDC[2]·HCl | 25952-53-8 | Coupling | 1.2 | Water-soluble carbodiimide |

| HOBt (anhydrous) | 2592-95-2 | Additive | 1.2 | Suppresses racemization/side-reactions |

| DIPEA | 7087-68-5 | Base | 2.5 | N,N-Diisopropylethylamine (Hünig's base) |

| DCM | 75-09-2 | Solvent | - | Dichloromethane (Anhydrous preferred) |

| TFA | 76-05-1 | Reagent | - | Trifluoroacetic acid (Corrosive) |

Safety Criticals

-

1-Phenylpiperazine: Can act as a skin sensitizer and has potential serotonergic activity. Handle in a fume hood.

-

TFA: Highly corrosive and volatile.[1] Use glass syringes and double-glove.

-

EDC: Potent sensitizer.[1] Avoid inhalation of dust.

Experimental Protocol

Module 1: Amide Coupling (The Assembly)

Objective: Synthesize tert-butyl (3-oxo-3-(4-phenylpiperazin-1-yl)propyl)carbamate.

-

Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Boc-

-Ala-OH (1.89 g, 10.0 mmol) in DCM (50 mL). -

Activation: Cool the solution to 0°C (ice bath). Add HOBt (1.62 g, 12.0 mmol) and EDC·HCl (2.30 g, 12.0 mmol).[1] Stir for 15 minutes.

-

Why? Pre-activation forms the active ester (OBt-ester) which is less prone to side reactions than the O-acylisourea formed by EDC alone.

-

-

Addition: Add 1-Phenylpiperazine (1.78 g, 1.68 mL, 11.0 mmol) followed by DIPEA (4.35 mL, 25.0 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours.[1][3]

-

Workup (The "Self-Validating" Step):

-

Dilute with DCM (50 mL).[1]

-

Wash 1 (Acidic): Wash with 10% Citric Acid (2 x 30 mL).[1]

-

Wash 2 (Basic): Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted Boc-

-Ala-OH and HOBt. -

Wash 3: Brine (30 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the intermediate as an off-white solid or thick oil.[1]

-

Yield Expectation: 85–95%.[1]

-

Module 2: Deprotection (The Reveal)

Objective: Cleave the Boc group to yield the target primary amine.

-

Dissolution: Dissolve the crude intermediate from Module 1 (approx. 3.3 g, ~10 mmol) in DCM (20 mL).[1]

-

Acidolysis: Add TFA (10 mL) slowly at RT.

-

Note: Gas evolution (isobutylene) will occur.[1]

-

-

Reaction: Stir at RT for 1–2 hours. Monitor by TLC (the non-polar Boc spot should disappear).[1]

-

Isolation:

-

Concentrate the mixture in vacuo to a thick oil.

-

Co-evaporation: Add Toluene (20 mL) and evaporate again. Repeat twice.

-

Why? Toluene forms an azeotrope with residual TFA, ensuring complete removal of the corrosive acid which can degrade the product over time.[1]

-

-

Precipitation: Add cold Diethyl Ether (Et₂O, 50 mL) to the oil and scratch the flask sides with a spatula.[1] A white/off-white solid should precipitate.

-

Filter the solid and wash with cold Et₂O.[4]

-

-

Final Form: The product is isolated as the Trifluoroacetate salt .

Analytical Validation

Expected Data Profile

The following data confirms the structure of the target: 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one (TFA Salt) .

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| HPLC | Purity | >95% (UV 254 nm) | Single peak. Phenyl ring provides strong UV absorption.[1] |

| MS (ESI+) | m/z | 234.15 [M+H]⁺ | Calculated MW (Free Base) = 233.15 |

| ¹H NMR | Aromatic | 7.25 (2H, t), 6.95 (2H, d), 6.85 (1H, t) | Phenyl group protons.[1] |

| ¹H NMR | Piperazine | 3.60–3.80 (4H, m), 3.10–3.25 (4H, m) | Piperazine ring protons (deshielded by amide/phenyl).[1] |

| ¹H NMR | Linker | 2.65 (2H, t, J=6.5 Hz) | -CO-CH ₂-CH₂-NH₂ (Next to carbonyl).[1] |

| ¹H NMR | Linker | 3.15 (2H, t, J=6.5 Hz) | -CO-CH₂-CH ₂-NH₂ (Next to amine).[1] |

| ¹H NMR | Amine | Broad singlet (exchangeable) | -NH ₃⁺ (If salt form).[1] |

Workup Logic Diagram

This diagram illustrates the purification logic used in Step 1 to ensure the intermediate is pure before deprotection.

Figure 2: Purification logic for the Boc-intermediate. The amphoteric nature of the impurities allows for extraction-based purification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Inactive Coupling Agent | Ensure EDC·HCl is not clumped/wet.[1] Use fresh reagents. |

| Product is Oily (Step 2) | Residual TFA | Co-evaporate with toluene 3x.[1] If still oily, dissolve in minimal MeOH and drop into rapid stirring Et₂O.[1] |

| Extra Peaks in NMR | Rotamers | Amide bonds often show rotamers in NMR. Run NMR at elevated temperature (50°C) to coalesce peaks. |

| Color Issue | Oxidation | Phenylpiperazines oxidize to N-oxides (brown/yellow). Store starting material under Argon.[1] |

References

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][7] (Standard reference for Boc/TFA protocols).

-

BenchChem. (2025).[1][3][4][5] Application Notes: Boc Deprotection Protocols. Link[1]

-

Han, S. Y., & Kim, Y. A. (2004).[1] Recent development of peptide coupling reagents in organic synthesis.[8] Tetrahedron, 60(11), 2447-2467.[1] Link[1]

-

Ismail, M. M., et al. (2016).[1] Synthesis and pharmacological evaluation of some new 1-(4-phenylpiperazin-1-yl) derivatives. Saudi Pharmaceutical Journal.[1] (Context for phenylpiperazine bioactivity).

Sources

- 1. rsc.org [rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Phenyl-3-(phenylamino)propan-1-one | C15H15NO | CID 278649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Analytical methods for quantification of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Application Note & Standard Operating Procedure (SOP)

Executive Summary & Scientific Rationale

This guide details the analytical quantification of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one (hereafter referred to as APP ). Structurally, APP consists of a phenylpiperazine core linked to a 3-aminopropan-1-one tail. This motif is characteristic of synthetic intermediates used in the production of phenylpiperazine-class antidepressants (e.g., Trazodone, Nefazodone) and antihypertensives (e.g., Niaprazine), or as a degradation product/metabolite thereof.

Physicochemical Context for Method Design:

-

Basicity: The terminal primary amine and the piperazine ring render the molecule basic (

). This necessitates pH control in the mobile phase to prevent peak tailing. -

Chromophores: The phenyl ring provides UV absorption, but it is relatively weak compared to conjugated systems. UV detection is suitable for bulk purity (QC), while LC-MS/MS is required for trace quantification (PK studies/Impurity profiling).

-

Polarity: The amino group increases polarity, requiring a column capable of retaining polar basic compounds (e.g., C18 with polar embedding or HILIC).

This document provides two distinct protocols:

-

Protocol A (LC-MS/MS): High-sensitivity quantification for biological matrices or trace impurity analysis (< 1 ppm).

-

Protocol B (HPLC-UV): Robust quantification for bulk substance purity and formulation analysis.

Protocol A: High-Sensitivity LC-MS/MS Quantification[1]

Target Audience: Bioanalytical Chemists, DMPK Researchers. Scope: Quantification of APP in plasma/serum or as a genotoxic impurity (GTI) in drug substances.

2.1. Instrumental Setup[1]

| Parameter | Specification | Rationale |

| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) | Required for sub-ng/mL sensitivity. |

| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) | Core-shell technology provides high resolution at lower backpressures. |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer kinetics. |

| Flow Rate | 0.4 mL/min | Optimal for ESI ionization efficiency. |

| Injection Vol | 2-5 µL | Minimizes column overload and matrix effects. |

2.2. Mobile Phase & Gradient

-

Solvent A: 0.1% Formic Acid in Water (Proton source for ionization).

-

Solvent B: 0.1% Formic Acid in Acetonitrile (Organic modifier).

Gradient Program:

-

0.0 - 1.0 min: 5% B (Isocratic hold to divert salts).

-

1.0 - 6.0 min: 5% B

95% B (Linear ramp). -

6.0 - 7.5 min: 95% B (Wash).

-

7.5 - 7.6 min: 95% B

5% B. -

7.6 - 10.0 min: 5% B (Re-equilibration).

2.3. Mass Spectrometry Parameters (ESI+)

The molecule (

MRM Transitions:

-

Quantifier:

(Cleavage of the amide bond, yielding the phenylpiperazine cation). -

Qualifier:

(Further fragmentation of the phenylpiperazine ring).

Source Settings:

-

Curtain Gas: 35 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Declustering Potential (DP): 60 V (Optimized for parent stability).

-

Collision Energy (CE): 25 eV (Quantifier), 40 eV (Qualifier).

2.4. Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL Eppendorf tube.

-

Spike IS: Add 10 µL of Internal Standard (e.g., Trazodone-d6 or 1-phenylpiperazine-d8 at 100 ng/mL).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move 150 µL of supernatant to an autosampler vial.

-

Dilute: Add 150 µL of 0.1% Formic Acid in Water (to match initial mobile phase composition).

Protocol B: Routine HPLC-UV Quantification

Target Audience: QC Analysts, Process Chemists. Scope: Purity assessment (>98%) and stability testing.

3.1. Instrumental Setup[1]

| Parameter | Specification | Rationale |

| System | HPLC with PDA/UV Detector (e.g., Agilent 1260 Infinity II) | Standard QC equipment; robust and low maintenance. |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) | High pH stability (up to pH 12) allows alkaline mobile phases. |

| Detection | UV @ 254 nm (primary) and 210 nm (secondary) | 254 nm targets the phenyl ring; 210 nm detects impurities lacking chromophores. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

3.2. Mobile Phase (High pH Strategy)

Using a high pH mobile phase ensures the amine functionality is uncharged (free base), improving peak shape and retention on C18.

-

Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonia.

-

Solvent A: Buffer pH 9.5.

Isocratic Method (For Speed/QC):

-

Ratio: 60% A / 40% B.

-

Run Time: 12 minutes.

-

Retention Time: APP expected at ~4.5 - 5.5 minutes.

Method Validation Summary (Data Reporting)

The following parameters must be verified to ensure the method is "Fit for Purpose" (per ICH Q2(R1) guidelines).

| Validation Parameter | Acceptance Criteria (LC-MS/MS) | Acceptance Criteria (HPLC-UV) |

| Linearity ( | ||

| Accuracy (% Bias) | ||

| Precision (% CV) | ||

| LOD / LOQ | LOD: 0.3 ng/mL / LOQ: 1.0 ng/mL | LOD: 0.5 µg/mL / LOQ: 2.0 µg/mL |

| Recovery | N/A (Direct injection) |

Visual Workflows & Logic

5.1. LC-MS/MS Method Development Logic

The following diagram illustrates the decision-making process for optimizing the Mass Spec parameters for APP.

Caption: Logic flow for establishing Multiple Reaction Monitoring (MRM) transitions for APP.

5.2. Sample Preparation Workflow (Plasma)

Caption: Step-by-step Protein Precipitation (PPT) workflow for biological matrices.

Troubleshooting & Causality

Issue 1: Peak Tailing in HPLC-UV

-

Observation: Asymmetrical peaks with a tailing factor > 1.5.

-

Causality: Interaction between the positively charged amine of APP and residual silanols on the silica column support.

-

Solution: Increase buffer pH to > 9.0 (using XBridge column) to deprotonate the amine, or add 0.1% Triethylamine (TEA) as a silanol blocker if using low pH buffers [1].

Issue 2: Signal Suppression in LC-MS/MS

-

Observation: Low sensitivity or variable IS response in plasma samples.

-

Causality: Co-eluting phospholipids from the plasma matrix competing for ionization charge.

-

Solution: Switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids before eluting the basic analyte [2].

References

-

McCalley, D. V. (2010). Analysis of basic compounds: A guide to selecting the best column and mobile phase. Journal of Chromatography A. Link

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

-

Skopp, G. (2004). Preanalytic aspects in postmortem toxicology. Forensic Science International. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

Sources

High-performance liquid chromatography (HPLC) method for 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Executive Summary & Chemical Context[1][2][3][4][5]

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one is a significant synthetic intermediate, often utilized in the development of CNS-active pharmaceutical ingredients (APIs) targeting serotonin or dopamine receptors. Structurally, it consists of a lipophilic phenylpiperazine core linked via a propan-1-one spacer to a polar primary amine .

The Analytical Challenge: This molecule presents a "push-pull" separation challenge:

-

Hydrophobicity: The phenylpiperazine moiety requires organic retention (Reverse Phase).

-

Silanol Interactions: The terminal primary amine (

) is prone to severe peak tailing on standard C18 columns due to ionic interactions with residual silanols. -

UV Detection: While the phenyl ring provides UV activity, the aliphatic amine tail is UV-silent, making the molecule moderately sensitive at standard wavelengths (254 nm) but highly sensitive at low UV (210-220 nm), where solvent cutoff becomes an issue.

This guide presents two validated approaches: a Direct Reverse-Phase (RP-HPLC) method using ion-suppression techniques, and a Derivatization Method for ultra-trace analysis.

Method Development Logic (Causality & Strategy)

To ensure a self-validating system, we must address the amine-silanol interaction.

-

Choice of Stationary Phase: We utilize a Base-Deactivated Silica (BDS) or a Polar-Embedded C18 column. These phases shield silanols or provide steric protection, preventing the "shark-fin" tailing typical of primary amines.

-

Mobile Phase pH: We employ an acidic buffer (pH 2.5 – 3.0).

-

Mechanism:[1][2][3][4] At pH 2.5, the primary amine is fully protonated (

). While this increases polarity (reducing retention), it ensures the analyte exists in a single ionization state, sharpening the peak. The acidic environment also suppresses the ionization of residual silanols (

-

-

Ion Pairing (Optional): If retention is too low, adding 1-octanesulfonic acid acts as an ion-pairing agent, increasing the retention of the protonated amine on the hydrophobic stationary phase.

Experimental Protocols

Protocol A: Direct RP-HPLC (Standard Purity/Assay)

Recommended for routine synthesis monitoring and purity checks (>95% purity).

3.1 Instrumentation & Conditions

| Parameter | Setting / Specification |

| System | HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance) |

| Column | Waters XBridge C18 or Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |

| Column Temp | 35°C (Controls viscosity and improves mass transfer for amines) |

| Flow Rate | 1.0 mL/min |

| Injection Vol | 10 µL |

| Detection | UV @ 254 nm (Selectivity) and 210 nm (Sensitivity) |

3.2 Mobile Phase Preparation

-

Solvent A (Buffer): 20 mM Potassium Phosphate Buffer (pH 2.5).

-

Prep: Dissolve 2.72 g

in 1L water. Adjust pH to 2.5 with Phosphoric Acid (

-

-

Solvent B (Organic): Acetonitrile (HPLC Grade).[5]

3.3 Gradient Program

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |

| 0.0 | 90 | 10 | Initial Hold |

| 2.0 | 90 | 10 | Start Gradient |

| 12.0 | 40 | 60 | Elution of Main Peak |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End Run |

Protocol B: Pre-Column Derivatization (Trace Analysis)

Recommended for detecting this compound as a low-level impurity (<0.1%) or in biological matrices.

Rationale: Reacting the primary amine with Benzoyl Chloride converts the polar amine into a hydrophobic amide, adding a strong UV chromophore and eliminating silanol tailing.

3.4 Derivatization Workflow

-

Stock Solution: Dissolve 10 mg sample in 10 mL Acetonitrile.

-

Reaction:

-

Mix 500 µL Stock Solution + 500 µL 2M NaOH (aq).

-

Add 50 µL Benzoyl Chloride.

-

Vortex for 30 seconds. Let stand for 5 minutes at room temperature.

-

-

Quench: Add 100 µL Glycine solution (1M) to consume excess reagent.

-

Analysis: Inject directly using Protocol A (Note: Retention time will shift significantly later due to increased hydrophobicity).

Visualized Workflow & Mechanism

The following diagram illustrates the analytical decision tree and the mechanism of the derivatization strategy.

Figure 1: Analytical decision matrix comparing Direct RP-HPLC vs. Benzoyl Chloride Derivatization pathways.

Validation & System Suitability Criteria

To ensure the trustworthiness of the data, the following system suitability parameters (SST) must be met before routine analysis.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor ( | Ensures minimal amine-silanol interaction. | |

| Theoretical Plates ( | Verifies column efficiency. | |

| Precision (RSD) | Confirms system stability. | |

| Resolution ( | Critical if monitoring synthesis byproducts. |

Troubleshooting Guide

-

Problem: Peak splitting or "shouldering".

-

Cause: Sample solvent is too strong (e.g., 100% ACN) compared to mobile phase.

-

Fix: Dissolve sample in Mobile Phase A (Buffer) or a 50:50 mix.

-

-

Problem: Retention time drift.

-

Cause: pH fluctuation in the buffer.

-

Fix: Use a pH meter calibrated daily; phosphate buffer capacity is highest at pH 2.1 or 7.2, so pH 2.5 requires careful adjustment.

-

References

-

Gadzała-Kopciuch, R. M. (2005).[6] "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines." Journal of Liquid Chromatography & Related Technologies.

-

Sigma-Aldrich . (2023). "Derivatization and Separation of Aliphatic Amines." Technical Application Notes.

-

BenchChem . "3-(4-Phenylpiperazin-1-yl)propan-1-amine Structure and Properties."[7]

-

MDPI . (2021). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine.

Sources

- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. jocpr.com [jocpr.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 3-(4-Phenylpiperazin-1-yl)propan-1-amine | 20529-19-5 | Benchchem [benchchem.com]

In Vitro Pharmacological Characterization of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one at the Human Dopamine D2 Receptor

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Scientific Imperative for Characterizing Novel Arylpiperazines

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting the central nervous system. Compounds bearing this structure are known to exhibit a wide range of pharmacological activities, frequently interacting with aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors. The compound 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one belongs to this important chemical class. Its structural features suggest a potential interaction with dopamine receptors, particularly the D2 subtype, which is a critical target in the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[1][2]

A thorough in vitro pharmacological evaluation is the foundational step in elucidating the mechanism of action of any novel compound. This application note provides a detailed, field-proven guide for researchers to determine the binding affinity and functional activity of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one at the human dopamine D2 receptor. We will first describe a competitive radioligand binding assay to ascertain the compound's binding affinity (Ki), followed by a functional assay measuring cyclic AMP (cAMP) modulation to characterize its potential as a D2 receptor antagonist.

Part 1: Determination of Binding Affinity via Competitive Radioligand Binding Assay

The initial and most fundamental assessment of a compound's interaction with a receptor is to measure its binding affinity. A competitive radioligand binding assay is the gold standard for this purpose.[3] This technique quantifies the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known high affinity for the target receptor. The resulting data allow for the calculation of the inhibitor constant (Ki), an intrinsic measure of the compound's affinity for the receptor.

Causality Behind Experimental Choices

-

Receptor Source: We utilize membranes from a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, recombinantly expressing the long isoform of the human dopamine D2 receptor.[1][2] This ensures a high and consistent density of the target receptor, minimizing variability and the need for large amounts of tissue.

-

Radioligand: [3H]-Spiperone is selected as the radioligand. It is a well-characterized D2 receptor antagonist with high affinity (in the picomolar to low nanomolar range), making it suitable for competition assays.[4][5][6]

-

Defining Non-Specific Binding: To distinguish true receptor binding from binding to other cellular components or the filter apparatus, a high concentration of a potent, unlabeled D2 antagonist (e.g., 10 µM haloperidol or 2 µM (+)-butaclamol) is used.[5][7] This effectively saturates all specific D2 receptor sites, and any remaining radioligand binding is considered non-specific.

-

Separation of Bound vs. Free Ligand: Rapid vacuum filtration through glass fiber filters is a robust and efficient method to separate the membrane-bound radioligand from the unbound radioligand in the solution.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the D2 Receptor Radioligand Binding Assay.

Detailed Protocol: Radioligand Binding

-

Membrane Preparation:

-

Thaw cryopreserved cell pellets of HEK293 or CHO cells stably expressing the human D2 receptor on ice.

-

Resuspend the cells in ice-cold Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

Dilute the membrane preparation in Assay Buffer to a final concentration that yields adequate signal-to-noise (typically 5-20 µg of protein per well).

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

To each well of a 96-well plate, add the following in order:

-

50 µL of Assay Buffer for Total Binding wells.

-

50 µL of 10 µM Haloperidol for Non-Specific Binding (NSB) wells.

-

50 µL of the appropriate dilution of the test compound.

-

-

Add 50 µL of [3H]-Spiperone diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kd (typically 0.1-0.3 nM).[4]

-

Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells.

-

The final assay volume is 200 µL.

-

-

Incubation:

-

Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[8]

-

-

Filtration and Washing:

-

Pre-soak a 96-well glass fiber filter plate (e.g., Whatman GF/B) in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding.

-

Rapidly aspirate the contents of the incubation plate onto the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer (10 mM Tris-HCl, pH 7.4).

-

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation cocktail to each well.

-

Seal the plate and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: From IC50 to Ki

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

-

Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm)

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data should form a sigmoidal dose-response curve.

-

Determine IC50: Using non-linear regression analysis (e.g., in GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model to determine the IC50 value. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate Ki using the Cheng-Prusoff Equation: The Ki is a more absolute measure of affinity than the IC50, as it is independent of the radioligand concentration used in the assay.[9][10][11]

-

Ki = IC50 / (1 + ([L]/Kd))

-

Ki: Inhibition constant for the test compound.

-

IC50: Concentration of the test compound that inhibits 50% of specific binding.

-

[L]: Concentration of the radioligand ([3H]-Spiperone) used in the assay.

-

Kd: Dissociation constant of the radioligand for the D2 receptor (must be predetermined via a saturation binding experiment).

-

-

| Parameter | Description | Typical Value |

| IC50 | Concentration of test compound causing 50% inhibition of radioligand binding. | Determined Experimentally |

| Ki | Inhibition constant; a measure of the affinity of the test compound for the receptor. | Calculated |

| [L] | Concentration of [3H]-Spiperone. | ~0.2 nM[12] |

| Kd | Dissociation constant of [3H]-Spiperone for the D2 receptor. | ~0.17 nM[1] |

Part 2: Functional Characterization via cAMP Inhibition Assay

After determining the binding affinity, the next critical step is to assess the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity)? The dopamine D2 receptor is canonically coupled to the Gi/o family of G proteins.[2][13] Activation of the D2 receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic AMP (cAMP).[7][14] An antagonist will block the ability of an agonist (like dopamine) to cause this decrease.

Causality Behind Experimental Choices

-

Cell-Based Assay: This assay must be performed in whole, living cells that express the D2 receptor and the necessary downstream signaling machinery.

-

Adenylyl Cyclase Stimulation: To measure a decrease in cAMP, we first need to stimulate its production to a detectable level. Forskolin is a widely used agent that directly activates adenylyl cyclase, raising basal cAMP levels.[8] This provides a dynamic window to observe the inhibitory effect of D2 receptor activation.

-

cAMP Detection: Modern cAMP detection kits offer high sensitivity and throughput. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method, providing a ratiometric output that is robust and less prone to interference than other methods.

Experimental Workflow: cAMP Inhibition Assay

Caption: Workflow for the D2 Receptor Functional cAMP Antagonist Assay.

Detailed Protocol: cAMP Inhibition

-

Cell Culture and Plating:

-

Culture CHO or HEK293 cells stably expressing the human D2 receptor in the recommended growth medium (e.g., Ham's F-12K with 10% FBS and appropriate selection antibiotics).[1]

-

Harvest the cells and seed them into a 96-well, solid white plate at a density of 10,000-20,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Assay Procedure (Antagonist Mode):

-

Prepare serial dilutions of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one in stimulation buffer (e.g., HBSS with 20 mM HEPES).

-

Carefully remove the culture medium from the cells.

-

Add 50 µL of the test compound dilutions to the appropriate wells.

-

Pre-incubate the plate for 15-30 minutes at room temperature.

-

Prepare a solution of dopamine (agonist) and forskolin in stimulation buffer. The final concentration of dopamine should be its EC80 (the concentration that gives 80% of its maximal effect, determined previously), and a typical final forskolin concentration is 1-5 µM.

-

Add 50 µL of the dopamine/forskolin solution to all wells (except for baseline control wells).

-

Incubate for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP concentration using a commercial HTRF cAMP detection kit, following the manufacturer's protocol precisely.

-

This typically involves adding two detection reagents sequentially (e.g., a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody) with incubation periods.

-

Read the plate on an HTRF-compatible microplate reader.

-

Data Analysis: Characterizing Antagonism

-

Calculate HTRF Ratio: Calculate the ratiometric HTRF signal according to the kit manufacturer's instructions.

-

Normalize Data: Normalize the data by setting the signal from cells treated with forskolin alone as 100% and the signal from cells treated with the EC80 of dopamine + forskolin as 0%.

-

Generate Dose-Response Curve: Plot the normalized response against the logarithm of the test compound's concentration.

-

Determine IC50: Use non-linear regression to fit the data and determine the IC50 value, which represents the concentration of the antagonist that restores the dopamine-inhibited signal by 50%.

| Parameter | Description |

| EC50 (Agonist) | Concentration of agonist (e.g., Dopamine) that produces 50% of its maximal inhibitory effect on cAMP production. |

| IC50 (Antagonist) | Concentration of antagonist that inhibits 50% of the response to a fixed concentration of agonist. |

Trustworthiness and Self-Validation

The protocols described herein are built upon well-established, validated methodologies in GPCR pharmacology. The trustworthiness of the results is ensured by the inclusion of proper controls at every stage:

-

Binding Assay: The use of a saturating concentration of a known D2 antagonist (haloperidol) to define non-specific binding provides a clear baseline, ensuring that the measured competition is specific to the D2 receptor.

-

Functional Assay: The inclusion of controls for basal cAMP (no stimulation), forskolin-stimulated cAMP (100% signal), and agonist-inhibited cAMP (0% signal) allows for robust data normalization and validation of the assay window.

-

Reference Compounds: In parallel with the test compound, running a known D2 antagonist with a well-documented Ki and IC50 (e.g., haloperidol) serves as a positive control and validates the performance of the assay on any given day.

By adhering to these rigorous protocols and incorporating the appropriate controls, researchers can generate high-quality, reproducible data to confidently characterize the in vitro pharmacology of novel compounds like 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one.

References

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

-

Bio-protocol. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Available at: [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

-

GenScript. Human Dopamine D2 Receptor Cell Line. Available at: [Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available at: [Link]

-

GenScript. Human Recombinant D2 Dopamine Receptor Stable Cell Line. Available at: [Link]

-

Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 34-43. Available at: [Link]

-

Multispan, Inc. HUMAN RECOMBINANT D2 RECEPTOR. Available at: [Link]

-

Innoprot. cAMP NOMAD D2 Dopamine Receptor Cell Line. Available at: [Link]

-

Innoprot. D2 Dopamine Receptor Assay. Available at: [Link]

-

ChemHelpASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Available at: [Link]

- Google Patents. US6214615B1 - Cloned genes for human dopamine D2 receptors and cell lines expressing same.

-

Springer Nature Experiments. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Available at: [Link]

-

Szafran, K., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(17), 5194. Available at: [Link]

-

Free, R. B., et al. (2018). Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor. Frontiers in Pharmacology, 9, 134. Available at: [Link]

-

Serman, L., et al. (1997). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Journal of Neurochemistry, 69(4), 1737-1744. Available at: [Link]

-

Request PDF. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Available at: [Link]

-

Breese, G. R., et al. (1987). Behavioral and biochemical characterization of D1 and D2-dopamine receptors in the neonatal-6-hydroxydopamine-lesioned rat: evidence for differential development of D1 and D2-dopamine receptors. The Journal of Pharmacology and Experimental Therapeutics, 242(1), 148-157. Available at: [Link]

-

PubMed. A Fully Automated [35S]GTPgammaS Scintillation Proximity Assay for the High-Throughput Screening of Gi-linked G Protein-Coupled Receptors. Available at: [Link]

-

PubMed. Scintillation proximity assay. Available at: [Link]

-

PubMed. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Available at: [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. multispaninc.com [multispaninc.com]

- 3. multispaninc.com [multispaninc.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. genscript.com [genscript.com]